molecular formula C14H13NO B3054881 (2-Aminophenyl)(m-tolyl)methanone CAS No. 62261-47-6

(2-Aminophenyl)(m-tolyl)methanone

Cat. No.: B3054881
CAS No.: 62261-47-6
M. Wt: 211.26 g/mol
InChI Key: OMQSFYCLALWVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminophenyl)(m-tolyl)methanone is an organic compound with the molecular formula C14H13NO It is a derivative of benzophenone, where one phenyl ring is substituted with an amino group at the ortho position and the other phenyl ring is substituted with a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(m-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:

    Starting Materials: 2-Aminobenzoyl chloride and m-tolylbenzene.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.

    Procedure: The 2-aminobenzoyl chloride is added dropwise to a solution of m-tolylbenzene and aluminum chloride in anhydrous dichloromethane. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(m-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of (2-Nitrophenyl)(m-tolyl)methanone.

    Reduction: Formation of (2-Aminophenyl)(m-tolyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Aminophenyl)(m-tolyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(m-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminophenyl)(p-tolyl)methanone: Similar structure but with the methyl group at the para position.

    (2-Aminophenyl)(o-tolyl)methanone: Similar structure but with the methyl group at the ortho position.

    Benzophenone: Parent compound without amino or methyl substitutions.

Uniqueness

(2-Aminophenyl)(m-tolyl)methanone is unique due to the specific positioning of the amino and methyl groups, which can influence its chemical reactivity and biological activity. The meta-substitution pattern can lead to different electronic and steric effects compared to the ortho and para isomers, making it a valuable compound for studying structure-activity relationships.

Properties

IUPAC Name

(2-aminophenyl)-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQSFYCLALWVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564525
Record name (2-Aminophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62261-47-6
Record name (2-Aminophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask charged with magnesium (0.947 g, 39.0 mmol) and diethyl ether (50.0 ml) was added 2 drops of dibromoethane. The reaction mixture was heated to 60° C. for 5 min and then removed from the heat. Next, 1-bromo-3-methylbenzene (5 g, 29.2 mmol) in diethyl ether (50 ml) was added slowly in portions until reflux was achieved. The remaining bromide was added dropwise to maintain reflux. After the addition, the reaction mixture was refluxed for 3 hrs. Next, 2-aminobenzonitrile (1.151 g, 9.74 mmol) in diethyl ether (50.0 ml) was added slowly over 10 min. The resulting mixture was refluxed overnight. The volume of the reaction mixture was reduced to ⅓ and 100 g of crushed ice and 50 ml of 6N HCl was added while stirring. After 3 hrs at room temperature, the pH was adjusted to pH 8 with 5N NaOH and the reaction was diluted with sat NaHCO3 (50 mL). The two phases were separated and the aqueous layer was extracted with ethyl acetate (2×200 mL). The combined organic layers were dried with MgSO4, filtered and concentrated. The crude material was purified by flash chromatography (Teledyne ISCO CombiFlash Rf, 0% to 70% solvent A/B=ethyl acetate/heptane, REDISEP® SiO2 80 g) to provide Intermediate A-23 (1.84 g, 89%). 1H NMR (400 MHz, DMSO-d6) δ 7.44-7.23 (m, 6H), 7.08 (br. s., 2H), 6.86 (d, J=8.1 Hz, 1H), 6.50 (t, J=7.5 Hz, 1H), 2.38 (s, 3H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.947 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.151 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminophenyl)(m-tolyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Aminophenyl)(m-tolyl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Aminophenyl)(m-tolyl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Aminophenyl)(m-tolyl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Aminophenyl)(m-tolyl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Aminophenyl)(m-tolyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.